

ErSO-TFPy: A Paradigm Shift in ER+ Breast Cancer Therapy Through Selective Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ErSO-TFPy	
Cat. No.:	B15618925	Get Quote

A new small molecule, **ErSO-TFPy**, demonstrates remarkable selectivity and potency in eradicating estrogen receptor-positive (ER+) breast cancer cells, offering a significant advancement over traditional therapies. By inducing a unique form of cell death, **ErSO-TFPy** effectively eliminates tumors in preclinical models, including those resistant to current treatments.

Researchers, scientists, and drug development professionals are continually seeking more effective and less toxic treatments for ER+ breast cancer, which accounts for a majority of breast cancer cases. Current therapies, such as tamoxifen, are often cytostatic, meaning they inhibit tumor growth but may not eliminate the cancer cells, leading to long-term treatment and the potential for resistance and recurrence. **ErSO-TFPy**, a derivative of the parent compound ErSO, represents a novel therapeutic strategy by inducing rapid and selective necrosis in ER+ cancer cells.[1][2][3]

Unprecedented Selectivity and Potency

ErSO-TFPy's primary advantage lies in its profound selectivity for ER+ cells. This selectivity is achieved by leveraging the presence of the estrogen receptor alpha (ER α) to trigger a lethal cascade specifically within cancer cells, while sparing healthy ER-negative (ER-) cells.[1][4] This targeted approach minimizes the off-target effects often associated with traditional cancer therapies.

In Vitro Efficacy: A Quantitative Comparison

The cytotoxic effects of **ErSO-TFPy** have been quantified across a panel of ER+ and ER-breast cancer cell lines, demonstrating its high potency against ER+ cells and minimal impact on ER- cells. While direct head-to-head studies with tamoxifen under identical conditions are limited in the reviewed literature, a comparison of reported half-maximal inhibitory concentrations (IC50) highlights the significant potency of **ErSO-TFPy**.

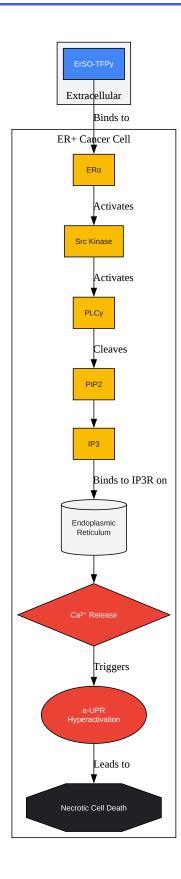

Compound	Cell Line (ER Status)	IC50 (μM)	Citation(s)
ErSO-TFPy	MCF-7 (ER+)	~0.005	[4]
4-hydroxytamoxifen	MCF-7 (ER+)	0.008 - 4.0	[5][6]
ErSO-TFPy	T47D (ER+)	Not explicitly reported, but potent	[4]
4-hydroxytamoxifen	T47D (ER+)	0.750 - 4.3	[1][6]
ErSO-TFPy	MDA-MB-231 (ER-)	>10	[4]
4-hydroxytamoxifen	MDA-MB-231 (ER-)	18	[7]

Table 1. Comparison of in vitro cytotoxicity (IC50) of **ErSO-TFPy** and 4-hydroxytamoxifen (the active metabolite of tamoxifen) in ER+ and ER- breast cancer cell lines. Note: IC50 values for tamoxifen can vary based on experimental conditions and duration of exposure.

Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)

Unlike tamoxifen, which acts as a competitive antagonist of the estrogen receptor, **ErSO-TFPy** functions as a novel activator of a cellular pathway known as the anticipatory Unfolded Protein Response (a-UPR).[2][8] In its normal state, the a-UPR is a pro-survival pathway that helps cells prepare for an increase in protein synthesis. **ErSO-TFPy** binds to ER α and triggers a sustained and overwhelming activation of the a-UPR, leading to catastrophic cellular stress and ultimately, necrotic cell death.[8][9]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CCIL Scientists' Single Dose Breast Cancer Treatment Induces Complete Tumor Regression | Cancer Center at Illinois [cancer.illinois.edu]
- 4. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tamoxifen resistance alters sensitivity to 5-fluorouracil in a subset of estrogen receptorpositive breast cancer | PLOS One [journals.plos.org]
- 7. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [ErSO-TFPy: A Paradigm Shift in ER+ Breast Cancer Therapy Through Selective Cytotoxicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618925#validating-the-selectivity-of-erso-tfpy-for-er-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com